(3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate
Overview
Description
(3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C18H25NO5 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental and Biodegradation Studies
Research on synthetic phenolic antioxidants (SPAs) and ethers like ETBE has revealed their widespread use in various industrial and commercial products, their occurrence in environmental matrices, and their biodegradation processes. SPAs, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in indoor dust, air particulates, sea sediment, and river water. Studies suggest the need for future research to explore the contamination and environmental behaviors of novel high molecular weight SPAs and to develop SPAs with low toxicity and migration ability to decrease potential environmental pollution (Liu & Mabury, 2020). Moreover, ETBE's biodegradation in soil and groundwater has been extensively studied, highlighting microorganisms capable of degrading ETBE aerobically, which could inform bioremediation efforts for environmental cleanup (Thornton et al., 2020).
Antioxidant Research and Synthetic Applications
Research into neo fatty acids, neo alkanes, and their derivatives, including compounds containing tertiary butyl groups, has explored their applications as antioxidants, anticancer, antimicrobial, and antibacterial agents. These natural metabolites and synthetic compounds demonstrate diverse biological activities, suggesting their potential utility in cosmetic, agronomic, and pharmaceutical industries. This area of research emphasizes the importance of developing novel compounds with specific functional groups, like tert-butyl, for various applications (Dembitsky, 2006).
Synthetic Routes and Chemical Transformations
The study of synthetic routes for compounds like vandetanib highlights the role of tert-butyl-containing intermediates in facilitating chemical transformations. These synthetic pathways, involving steps like substitution, deprotection, and cyclization, underline the versatility and commercial value of tert-butyl group-containing compounds in industrial-scale chemical synthesis (Mi, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is a synthetic precursor of the β-lactam-type side chain ofpaclitaxel . Paclitaxel is a well-known anticancer drug that primarily targets microtubules in cells, stabilizing them and preventing their disassembly, which is crucial for cell division .
Mode of Action
Paclitaxel binds to the β-subunit of tubulin in microtubules, stabilizing them and preventing their disassembly . This disrupts the cell cycle, particularly the mitosis phase, leading to cell death .
Biochemical Pathways
The compound, being a precursor to paclitaxel, likely affects the same biochemical pathways. Paclitaxel’s main pathway is the cell cycle , specifically the mitosis phase. By stabilizing microtubules, paclitaxel prevents the normal breakdown of microtubules during cell division, disrupting the formation of the mitotic spindle necessary for cell division .
Pharmacokinetics
Paclitaxel is known for its poor solubility in water and is usually administered intravenously in a solution with Cremophor EL . The bioavailability of paclitaxel can be affected by factors such as metabolism by the liver enzyme CYP2C8 and the efflux transporter P-glycoprotein .
Result of Action
The result of the compound’s action, through its conversion to paclitaxel, is the disruption of the cell cycle, leading to cell death . This is particularly effective against rapidly dividing cells, such as cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes and transporters can affect the metabolism and distribution of the compound. Additionally, factors such as pH and temperature could potentially affect the stability of the compound .
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-6-22-12(2)23-15-14(13-10-8-7-9-11-13)19(16(15)20)17(21)24-18(3,4)5/h7-12,14-15H,6H2,1-5H3/t12?,14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTZICYNMYGUNU-JQXSQYPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C)O[C@@H]1[C@@H](N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432979 | |
Record name | tert-Butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201856-57-7 | |
Record name | 1,1-Dimethylethyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenyl-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201856-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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